molecular formula C13H11ClN2OS B7583595 (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone

(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone

Cat. No.: B7583595
M. Wt: 278.76 g/mol
InChI Key: FBQVWQOKITWZHT-UHFFFAOYSA-N
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Description

(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.

Mechanism of Action

The exact mechanism of action of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce the expression of p53, a tumor suppressor protein, which plays a crucial role in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. It has also been reported to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, its solubility in water is limited, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its synthesis method for improved yields and purity.
In conclusion, this compound is a synthetic compound with potential applications in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further studies are needed to fully understand its therapeutic potential and to optimize its use in the treatment of various diseases.

Synthesis Methods

The synthesis of (7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone involves the reaction of 7-chloroquinoline-2-carbaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is then heated to form the desired compound. This method has been reported to yield a high purity and good yield of the desired compound.

Scientific Research Applications

(7-Chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

(7-chloroquinolin-2-yl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-10-3-1-9-2-4-11(15-12(9)7-10)13(17)16-5-6-18-8-16/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQVWQOKITWZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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